

Carfloglitazar's Effect on Glucose and Lipid Metabolism: A Technical Guide

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Compound of Interest		
Compound Name:	Carfloglitazar	
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Executive Summary

Carfloglitazar (also known as Chiglitazar) is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) pan-agonist. By activating all three PPAR isoforms (α , γ , and δ), Carfloglitazar offers a multi-faceted approach to the management of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin resistance and dyslipidemia. Preclinical and clinical studies have demonstrated its efficacy in improving glycemic control, regulating lipid metabolism, and enhancing insulin sensitivity. This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and quantitative data related to Carfloglitazar's effects on glucose and lipid metabolism.

Mechanism of Action: A Pan-PPAR Agonist Strategy

Carfloglitazar's therapeutic effects are rooted in its ability to function as a pan-agonist of the PPAR nuclear receptor family. PPARs are ligand-activated transcription factors that play pivotal roles in the regulation of genes involved in glucose and lipid homeostasis. The three PPAR isoforms— α , γ , and δ —have distinct tissue distributions and physiological functions.

PPARα Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation by Carfloglitazar leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), bifunctional enzyme (BIFEZ), Acyl-CoA Oxidase (ACO), and Cytochrome P450 4A10 (CYP4A10). This



contributes to a reduction in plasma triglycerides and an improvement in the overall lipid profile.[1] It also upregulates the expression of apolipoproteins A-I and A-II (APOA1, APOA2), and APOD, which are components of high-density lipoprotein (HDL).

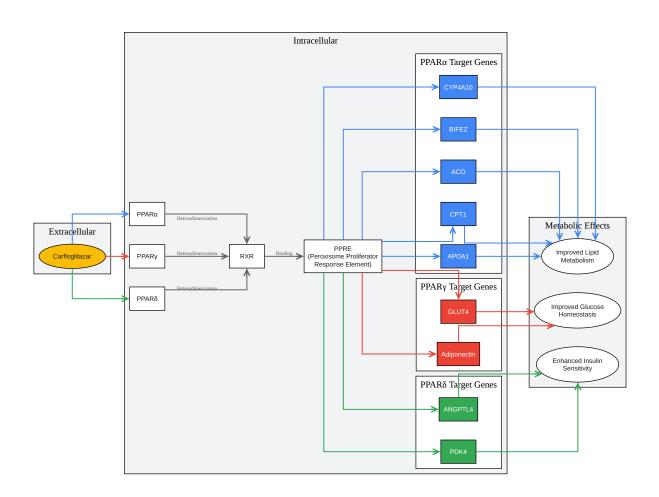
- PPARy Activation: Predominantly found in adipose tissue, PPARy activation is crucial for adipocyte differentiation, fatty acid uptake, and storage. By promoting the sequestration of fatty acids in adipose tissue, Carfloglitazar reduces their circulation and ectopic accumulation in the liver and muscle, thereby improving insulin sensitivity.
- PPARδ Activation: Widely expressed, PPARδ activation enhances fatty acid oxidation and energy expenditure in various tissues, including skeletal muscle and adipose tissue. This contributes to improved lipid metabolism and insulin sensitivity.

The balanced activation of all three PPAR isoforms by **Carfloglitazar** is believed to provide a synergistic and comprehensive correction of the metabolic dysregulation characteristic of T2DM.

Signaling Pathways

The activation of PPARs by **Carfloglitazar** initiates a cascade of molecular events that modulate gene expression. The following diagram illustrates the signaling pathway.





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Carfloglitazar's PPAR-mediated signaling pathway.



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Quantitative Data from Preclinical and Clinical Studies

The efficacy of **Carfloglitazar** in improving glucose and lipid metabolism has been demonstrated in both preclinical and clinical settings.

Table 1: In Vitro PPAR Transactivation Activity

PPAR Isoform	EC ₅₀ (nM)
PPARα	190
PPARy	80
ΡΡΑΠδ	30

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of **Carfloglitazar** required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Effects on Metabolic Parameters in MSG-Induced Obese Rats (40-day treatment)



Parameter	Vehicle Control	Carfloglitaz ar (5 mg/kg)	Carfloglitaz ar (10 mg/kg)	Carfloglitaz ar (20 mg/kg)	Rosiglitazo ne (5 mg/kg)
Plasma Triglycerides (mmol/L)	2.15 ± 0.23	1.21 ± 0.15	0.98 ± 0.11	0.85 ± 0.09	1.55 ± 0.18
Total Cholesterol (mmol/L)	3.24 ± 0.28	2.45 ± 0.21	2.11 ± 0.19	1.98 ± 0.17	2.89 ± 0.25
Nonesterified Fatty Acids (mmol/L)	0.89 ± 0.09	0.54 ± 0.06	0.41 ± 0.05	0.35 ± 0.04	0.68 ± 0.07
Fasting Blood Glucose (mmol/L)	8.9 ± 0.7	6.8 ± 0.5	6.1 ± 0.4	5.8 ± 0.4	6.5 ± 0.5*
Fasting Insulin (mU/L)	45.3 ± 4.1	28.7 ± 3.2	22.1 ± 2.5	19.8 ± 2.2	25.4 ± 2.9**

^{*}Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Placebo-Adjusted Changes in Glycemic and Lipid Parameters from a 24-Week Phase 3 Clinical Trial (CMAP)



Parameter	Carfloglitazar 32 mg (n=167)	Carfloglitazar 48 mg (n=166)
Glycemic Control		
HbA1c (%)	-0.87 (-1.10 to -0.65)	-1.05 (-1.29 to -0.81)
Fasting Plasma Glucose (mmol/L)	-1.5 (-1.9 to -1.1)	-1.9 (-2.3 to -1.5)
Lipid Profile		
Triglycerides (%)	-25.4	-30.1
HDL-C (%)	+8.2	+10.5
LDL-C (%)	-5.6	-7.8

^{*}Data are presented as Least Squares Mean change from baseline (95% Confidence Interval). **p<0.0001 vs. Placebo.

Experimental Protocols

Preclinical Study: Monosodium Glutamate (MSG)-Induced Obese Rat Model

Objective: To evaluate the effect of **Carfloglitazar** on insulin resistance and dyslipidemia in a model of obesity.

Animal Model: Male Wistar rats.

Induction of Obesity:

- Neonatal male Wistar rat pups are administered subcutaneous injections of MSG (4 g/kg body weight) for the first 7 alternate days after birth.[2] Control animals receive saline injections.
- After weaning, rats are housed under standard laboratory conditions with ad libitum access to standard chow and water.



 At 42 days of age, rats with a Body Mass Index (BMI) ≥ 20% and Lee's index ≥ 0.3 higher than control rats are selected as the obese model.[2]

Treatment Protocol:

- Obese rats are randomly assigned to treatment groups: Vehicle control, Carfloglitazar (e.g., 2, 4 mg/kg/day), and a comparator (e.g., Fenofibrate 100 mg/kg/day).[2]
- Treatments are administered daily via oral gavage for a specified period (e.g., 28 days).[2]
- Body weight and food intake are monitored regularly.

Biochemical and Metabolic Assays:

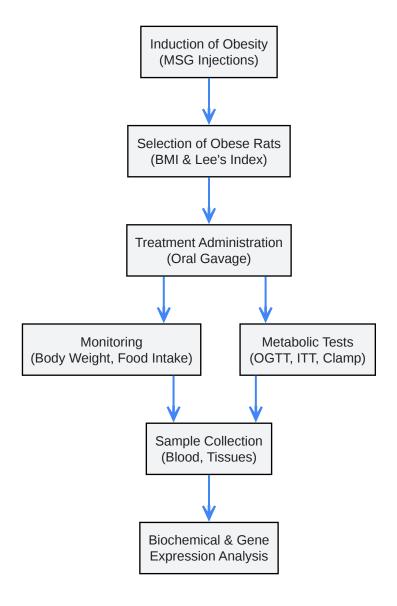
- Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is collected. Rats are then administered an oral glucose load (e.g., 2 g/kg). Blood samples are collected at 30, 60, and 120 minutes post-glucose administration to measure plasma glucose and insulin levels.
- Insulin Tolerance Test (ITT): After a 4-hour fast, a baseline blood sample is taken. Insulin (e.g., 0.4 U/kg) is administered via subcutaneous injection. Blood glucose is measured at 40 and 90 minutes post-injection.[1]
- Euglycemic-Hyperinsulinemic Clamp: This procedure is performed to directly assess insulin sensitivity. A constant infusion of insulin is administered, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.
- Serum and Tissue Analysis: At the end of the study, blood is collected for the analysis of triglycerides, total cholesterol, free fatty acids, and insulin using standard enzymatic and ELISA kits. Liver and adipose tissue are collected for histological analysis and gene expression studies.

Gene Expression Analysis:

Total RNA is extracted from liver and adipose tissue using a suitable method (e.g., TRIzol reagent).



- RNA is reverse-transcribed to cDNA.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes (e.g., PPARα, CPT1, ACO) relative to a housekeeping gene.



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Workflow for preclinical evaluation of Carfloglitazar.

Clinical Study: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial (CMAP - NCT02737286)

Objective: To evaluate the efficacy and safety of **Carfloglitazar** in patients with type 2 diabetes inadequately controlled by diet and exercise.



Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Adults with T2DM and inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%).
- Intervention: Patients are randomized to receive Carfloglitazar (32 mg or 48 mg once daily) or placebo for 24 weeks.

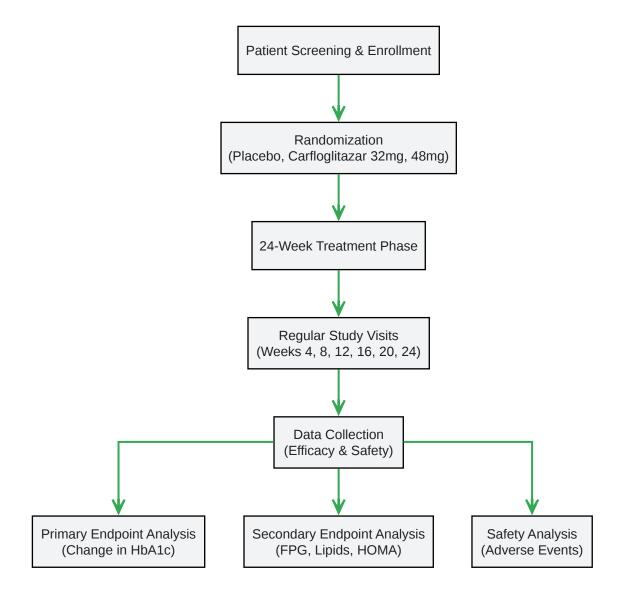
Methodology:

- Screening and Randomization: Eligible patients undergo a screening period, including a
 washout of any previous antihyperglycemic agents. They are then randomized to one of the
 treatment arms.
- Study Visits: Patients attend regular study visits (e.g., at weeks 4, 8, 12, 16, 20, and 24) for efficacy and safety assessments.
- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.
- Secondary Efficacy Endpoints:
 - Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
 - Proportion of patients achieving an HbA1c < 7.0%.
 - Changes in lipid profile (triglycerides, HDL-C, LDL-C, total cholesterol).
 - \circ Changes in insulin resistance and β -cell function, assessed by the homeostasis model assessment (HOMA-IR and HOMA- β).
- Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).

Biochemical Assays:



- HbA1c: Measured using a standardized, certified high-performance liquid chromatography (HPLC) method.
- Plasma Glucose: Measured using a glucose oxidase method.
- Lipid Profile: Measured using standard enzymatic colorimetric methods.
- Insulin: Measured by a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).



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Workflow of the CMAP Phase 3 clinical trial.



Conclusion

Carfloglitazar, as a pan-PPAR agonist, demonstrates a robust and comprehensive mechanism for improving both glucose and lipid metabolism. Its ability to concurrently enhance insulin sensitivity, improve glycemic control, and correct dyslipidemia positions it as a promising therapeutic agent for the management of type 2 diabetes. The data from preclinical and clinical studies provide strong evidence for its efficacy and a favorable safety profile. Further research may continue to elucidate the full spectrum of its metabolic benefits and long-term cardiovascular outcomes.

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